1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(benzo[d][1,3]dioxol-5-yl)acetate
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Description
“1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol”, also known as FBTA, is a chemical compound that has gained attention in the field of chemistry due to its potential applications in various fields of research and industry .
Molecular Structure Analysis
The molecular formula of “1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol” is C10H9FN2OS .Physical and Chemical Properties Analysis
The molecular weight of “1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol” is 224.26 g/mol . The compound should be stored at 2-8°C, protected from light .Scientific Research Applications
Synthesis and Pharmacological Evaluation
The synthesis of various benzothiazole derivatives, including azetidin-2-ones and thiazolidin-4-ones, encompasses the utilization of 7-chloro-6-fluoro-2-aminobenzothiazole, which is closely related to the compound . These derivatives have been evaluated for their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities, demonstrating the potential for therapeutic applications in pain management and neuropharmacology (Gurupadayya et al., 2008).
Antitumor Activities
Derivatives of benzothiazole, specifically fluorinated 2-(4-aminophenyl)benzothiazoles, have been synthesized and shown to possess potent cytotoxic properties in vitro against certain human breast cancer cell lines. This research highlights the potential of benzothiazole derivatives in developing new anticancer therapies (Hutchinson et al., 2001).
Antimicrobial Activity
The synthesis of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetamide derivatives and their evaluation for antimicrobial activity against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) suggest a promising avenue for developing new antimicrobial agents to combat antibiotic resistance (Anuse et al., 2019).
Chemotherapy Enhancement
Research into isoxazole derivatives of benzothiazoles has indicated that certain compounds can activate p53 via mitochondrial-dependent pathways, leading to cell cycle arrest and apoptosis in cancer cells. This suggests a role for these derivatives in enhancing the efficacy of chemotherapy by inducing cancer cell death (Kumbhare et al., 2014).
Fluorescent Sensors for Metal Ions
Benzothiazole derivatives have also been investigated as fluorescent sensors for detecting metal ions such as Al3+ and Zn2+. These compounds exhibit significant changes in absorption and emission spectra upon coordination with the ions, demonstrating their potential use in environmental monitoring and bioimaging applications (Suman et al., 2019).
Properties
IUPAC Name |
[1-(6-fluoro-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(1,3-benzodioxol-5-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c20-12-2-3-14-17(7-12)27-19(21-14)22-8-13(9-22)26-18(23)6-11-1-4-15-16(5-11)25-10-24-15/h1-5,7,13H,6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREAPBHYNUIFGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=C(C=C3)F)OC(=O)CC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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